molecular formula C18H32N4O B6806014 N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide

Cat. No.: B6806014
M. Wt: 320.5 g/mol
InChI Key: DVGSOVMOCOCLRV-UHFFFAOYSA-N
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Description

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that combines adamantane and piperidine moieties

Properties

IUPAC Name

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c19-10-16-3-1-2-4-22(16)17(23)21-11-18(20)14-6-12-5-13(8-14)9-15(18)7-12/h12-16H,1-11,19-20H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSOVMOCOCLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)NCC2(C3CC4CC(C3)CC2C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and piperidine intermediates. The adamantane derivative is often synthesized through a series of reactions involving bromination and amination. The piperidine derivative can be prepared via reductive amination of piperidine with formaldehyde and an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)piperidine: A simpler analog with similar piperidine structure but lacking the adamantane moiety.

    4-(Aminomethyl)piperidine: Another piperidine derivative with different substitution patterns.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which share the adamantane core structure.

Uniqueness

N-[(2-amino-2-adamantyl)methyl]-2-(aminomethyl)piperidine-1-carboxamide is unique due to its combination of adamantane and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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